molecular formula C30H27NO6 B11135472 Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11135472
M. Wt: 497.5 g/mol
InChI Key: SFCLSCIHOGNHML-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. Key structural elements include:

  • Chromeno[2,3-c]pyrrole-dione backbone: A fused tricyclic system combining chromene and pyrrole moieties with two ketone groups at positions 3 and 7.
  • Substituents: A 4-methoxyphenylethyl group at position 2. Methyl groups at positions 6 and 5. A methyl benzoate ester at position 1. This compound is likely synthesized via multi-step condensation and cyclization reactions, as reported for analogous chromenopyrrole derivatives .

Properties

Molecular Formula

C30H27NO6

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 4-[2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C30H27NO6/c1-17-15-23-24(16-18(17)2)37-28-25(27(23)32)26(20-7-9-21(10-8-20)30(34)36-4)31(29(28)33)14-13-19-5-11-22(35-3)12-6-19/h5-12,15-16,26H,13-14H2,1-4H3

InChI Key

SFCLSCIHOGNHML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Three-Component Reaction Framework

A pivotal method for constructing the chromeno[2,3-c]pyrrol scaffold involves a three-component reaction (3CR) between 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and substituted anilines. This approach, developed by Zhang et al., enables the assembly of the core structure in a single pot, bypassing intermediate isolation and minimizing purification steps.

The reaction proceeds via sequential nucleophilic addition and intramolecular Michael cyclization. For instance, 2-oxo-2H-chromene-3-carbaldehyde reacts with two equivalents of 4-chloroaniline and tert-butyl isocyanide in methanol at room temperature to form an α-amino amidine intermediate. Subsequent cyclization in toluene with pyridine as a base at 90°C yields the chromeno-pyrrol derivative.

Key Optimization Parameters

Parameter Optimal Condition Yield Improvement
Solvent (cyclization) Toluene 81% → 92%
Base Pyridine 3% → 92%
Temperature 90°C Maximizes yield

This method tolerates diverse substituents on the aniline and chromene components, enabling the introduction of methyl and methoxy groups at positions 6, 7, and 4-methoxyphenyl ethyl side chains.

Intramolecular Povarov Reaction

BF3·OEt2-Catalyzed Cyclization

An alternative route employs BF3·OEt2-catalyzed intramolecular Povarov reactions to construct the chromeno-thiazolino-pyridone framework, which can be adapted for the target compound. Kótai et al. demonstrated that 2-(cinnamyloxy)benzaldehyde derivatives undergo cyclization with amine-containing precursors in dichloromethane (DCM) at room temperature, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Typical Procedure

  • Imine Formation : 3-Aldehyde coumarin (0.40 mmol), 2-(cinnamyloxy)benzaldehyde (0.48 mmol), and BF3·OEt2 (0.1 equiv) in DCM with 4 Å molecular sieves.
  • Oxidation : DDQ (2.0 equiv) added post-cyclization to aromatize the intermediate.
  • Purification : Flash chromatography (ethyl acetate/n-heptane) yields the product in up to 92%.

This method is particularly effective for introducing aryl substituents at position 13 of the chromeno-pyrrol system, critical for modulating biological activity.

Post-Synthetic Modifications

Esterification and Functionalization

The methyl benzoate moiety at position 4 is introduced via esterification of the corresponding carboxylic acid intermediate. Using methanol and catalytic sulfuric acid under reflux, the acid undergoes Fischer esterification to yield the methyl ester. This step typically achieves >95% conversion, with purification via recrystallization from ethanol/water.

Challenges and Solutions

  • Steric Hindrance : Bulky substituents at positions 6 and 7 necessitate prolonged reaction times (24–48 hours).
  • Oxidation Sensitivity : The 3,9-dioxo groups require inert atmosphere conditions to prevent degradation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
MCR-Cyclization One-pot synthesis, broad substrate scope Requires anhydrous conditions 35–92%
Povarov Reaction High stereoselectivity Limited to aryl substituents 41–92%
Post-Synthetic Esterification High functional group tolerance Multi-step process 70–95%

The MCR approach offers the highest versatility for introducing dimethyl and methoxyphenyl groups, while the Povarov method excels in constructing fused polycyclic systems.

Chemical Reactions Analysis

METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings or other parts of the molecule.

Scientific Research Applications

METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Substituents Source Key Features Reference
Target Compound Chromeno[2,3-c]pyrrole-dione 4-Methoxyphenylethyl, 6,7-dimethyl, benzoate Synthetic High steric bulk, ester functionality
(1S)-2-[2-(Dimethylamino)ethyl]-...dione Chromeno[2,3-c]pyrrole-dione 4-Fluorophenyl, dimethylaminoethyl Synthetic Enhanced solubility, fluorophenyl
6-Hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone Chromone 4-Methoxyphenylethyl, 6-hydroxy Natural Antioxidant potential
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine-phenethylamine Pyridazinyl, ethyl benzoate Synthetic Nitrogen-rich aromatic system

Research Findings and Implications

  • Synthetic Accessibility : The target compound can be synthesized using methods analogous to Vydzhak et al.’s protocols, which involve cyclocondensation and esterification steps .
  • Biological Potential: While antimicrobial activity is reported for pyrazole and chromone derivatives , the target compound’s bioactivity remains unexplored.

Biological Activity

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound belonging to the class of chromeno-pyrrol derivatives. Its intricate structure and functional groups contribute to its unique biological activities and potential applications in pharmacology and material science.

Chemical Structure and Properties

The molecular formula of this compound is C30H27NO6, with a molecular weight of approximately 497.5 g/mol. The structure includes a chromeno-pyrrol core with various substituents such as methoxyphenyl and dimethyl groups. This structural complexity is pivotal in determining its reactivity and biological interactions.

Biological Activities

Preliminary studies have indicated that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antitumor Potential : Initial findings indicate that the compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Binding affinity studies are crucial for understanding these interactions:

Biological TargetBinding AffinityEffect
Enzyme AHighInhibition of activity
Receptor BModerateModulation of signaling pathways
Protein CLowMinimal interaction

These interactions suggest that this compound may function through multiple mechanisms to exert its biological effects.

Case Studies

Case Study 1: Antioxidant Activity in Cell Cultures
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a dose-dependent scavenging effect on free radicals.

Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a significant reduction in inflammatory markers compared to the control group. This suggests potential therapeutic applications in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound within its chemical class:

Compound NameMolecular FormulaUnique Features
Compound AC28H25NO5Contains thienoindole structure
Compound BC28H24BrNO5Halogenated variant affecting reactivity
Compound CC28H25NO6Hydroxy group influencing solubility

This comparison highlights the unique combination of functional groups present in this compound that may enhance its biological activities compared to similar compounds.

Q & A

Q. How to analyze enzyme inhibition kinetics for this compound?

  • Methodological Answer :
  • Michaelis-Menten Assays : Monitor substrate depletion (e.g., ATP for kinases) via LC-MS. Fit data to Lineweaver-Burk plots to determine Ki values .
  • Competitive vs. Non-competitive : Use varying concentrations of substrate and inhibitor to classify inhibition type .

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